2-Fluoro-5-(trifluoromethyl)phenol
Overview
Description
2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block . It has a linear formula of FC6H3(CF3)OH . The CAS Number is 141483-15-0 .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenol consists of a phenol group with fluorine and trifluoromethyl substituents. The molecular weight is 180.0997 . The IUPAC Standard InChI is InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H .Physical And Chemical Properties Analysis
2-Fluoro-5-(trifluoromethyl)phenol is a clear colorless to orange liquid . It has a density of 1.436 g/mL at 25 °C and a boiling point of 146 °C . The refractive index n20/D is 1.439 .Scientific Research Applications
Biocatalytic Trifluoromethylation
- Application : Introduction of trifluoromethyl group into unprotected phenols using a biocatalyst, laccase, and Langlois' or Baran's reagent. This method is beneficial for accessing trifluoromethyl-substituted phenols not achievable by classical methods (Simon et al., 2016).
Antibacterial Properties
- Application : Investigation of 2-chloro-5-fluoro phenol as an antibacterial compound against various bacterial strains, using molecular docking studies to support its efficacy (Vidhya et al., 2020).
pH Sensitive Probes
- Application : Development of pH-sensitive probes for biological applications, utilizing fluorinated o-aminophenol derivatives (Rhee et al., 1995).
Phenol Characterization
- Application : Characterization of phenols using the reaction with fluoro-2,4-dinitrobenzene, ideal for spectrophotometric and colorimetric analyses (Lehmann, 1971).
Site-Selective Metalation
- Application : Study on O-Methoxymethyl (MOM) protected fluorophenols and (trifluoromethyl)phenols for site-selective metalation reactions (Marzi et al., 2001).
Emission Spectra Studies
- Application : Analysis of emission spectra of the cations of fluoro-substituted phenols in gaseous phase for understanding electronic transitions (Maier et al., 1980).
Synthesis of Fluorinated Naphthols
- Application : Transition-metal-free protocol for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols (Hammann et al., 2014).
O-Trifluoromethylation of Phenols
- Application : Synthesis of aryl trifluoromethyl ethers by combining O-carboxydifluoromethylation of phenols and subsequent decarboxylative fluorination (Zhou et al., 2016).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety pictograms associated with this compound are GHS02 and GHS07 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOSBFKOUQAIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333842 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)phenol | |
CAS RN |
141483-15-0 | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-(trifluoromethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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